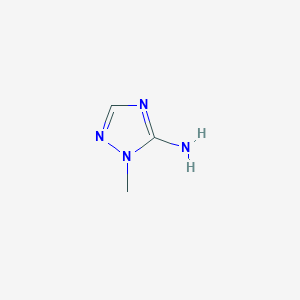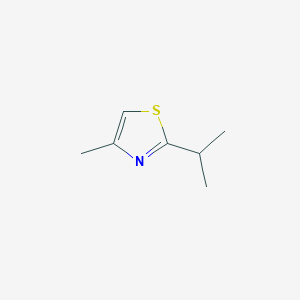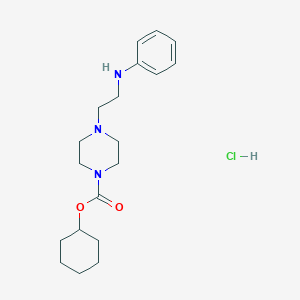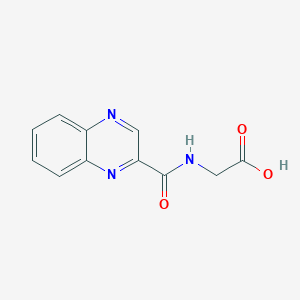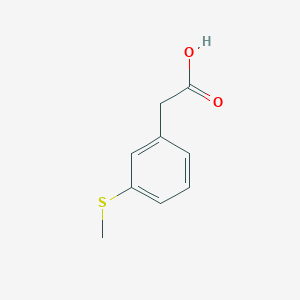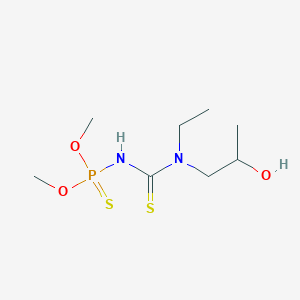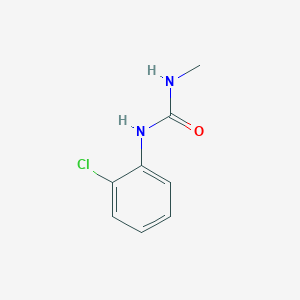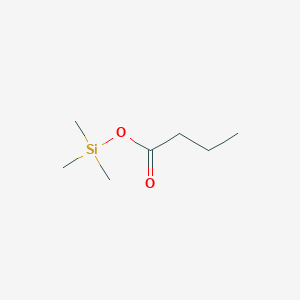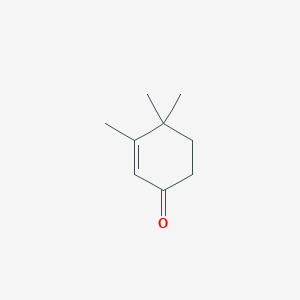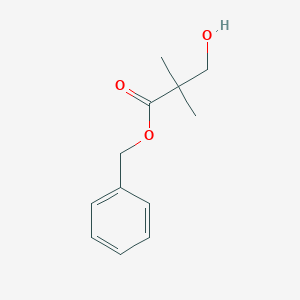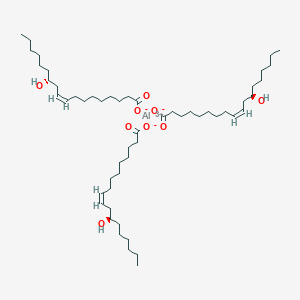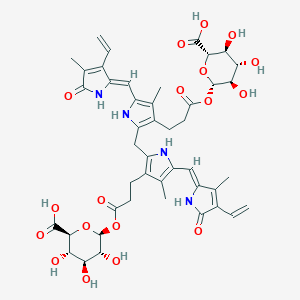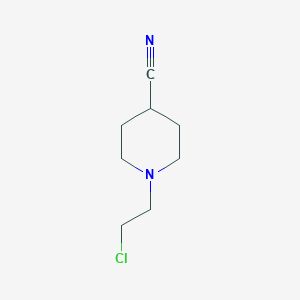![molecular formula C12H14ClNO2 B103788 4-[Chloro(phenyl)acetyl]morpholine CAS No. 18504-71-7](/img/structure/B103788.png)
4-[Chloro(phenyl)acetyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Chloro(phenyl)acetyl]morpholine is a chemical compound that is used in scientific research to investigate its mechanism of action and biochemical and physiological effects. It is a synthetic morpholine derivative that has been shown to have potential as a therapeutic agent in the treatment of various diseases. In
Mechanism Of Action
The mechanism of action of 4-[Chloro(phenyl)acetyl]morpholine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It may also affect the activity of ion channels and receptors.
Biochemical And Physiological Effects
Studies have shown that 4-[Chloro(phenyl)acetyl]morpholine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to have anticonvulsant effects. It has also been shown to inhibit the growth of certain cancer cells. However, further research is needed to fully understand the potential therapeutic applications of this compound.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-[Chloro(phenyl)acetyl]morpholine in lab experiments is that it is a synthetic compound that can be easily produced in high yields with good purity. It is also relatively stable and can be stored for long periods of time. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its potential therapeutic applications.
Future Directions
There are several future directions for research on 4-[Chloro(phenyl)acetyl]morpholine. One area of focus could be on investigating its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. Another area of focus could be on further understanding its mechanism of action, which could lead to the development of more targeted and effective therapeutic agents. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound in order to identify potential therapeutic applications.
Conclusion
In conclusion, 4-[Chloro(phenyl)acetyl]morpholine is a synthetic compound that has potential as a therapeutic agent in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Further research is needed to fully understand its potential therapeutic applications and to identify more targeted and effective therapeutic agents.
Synthesis Methods
The synthesis method for 4-[Chloro(phenyl)acetyl]morpholine involves the reaction of chloroacetyl chloride with morpholine in the presence of a catalyst such as triethylamine. The resulting product is then reacted with phenyl magnesium bromide to form the final compound. This method has been shown to be effective in producing high yields of 4-[Chloro(phenyl)acetyl]morpholine with good purity.
Scientific Research Applications
4-[Chloro(phenyl)acetyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells.
properties
CAS RN |
18504-71-7 |
|---|---|
Product Name |
4-[Chloro(phenyl)acetyl]morpholine |
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.7 g/mol |
IUPAC Name |
2-chloro-1-morpholin-4-yl-2-phenylethanone |
InChI |
InChI=1S/C12H14ClNO2/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14/h1-5,11H,6-9H2 |
InChI Key |
FCAFIWSACLLPGG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)Cl |
Canonical SMILES |
C1COCCN1C(=O)C(C2=CC=CC=C2)Cl |
solubility |
33.5 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



